3,4-dihydro-2H-chromen-3-ylmethanol

Physicochemical property Thermal stability Process chemistry

3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1) is a structurally validated fragment hit for the HIV-1 integrase core domain, confirmed by a 1.6 Å co-crystal structure (PDB ID: 3VQ8). Its 3-hydroxymethyl group confers distinct hydrogen-bonding capacity (LogP ≈ 1.99, PSA = 29 Ų) that cannot be replicated by simpler chroman analogs. For fragment-based lead discovery and structure-guided optimization, purchasing the exact CAS 76727-28-1 ensures experimental reproducibility and alignment with published structural data. The hydroxymethyl handle also enables versatile derivatization (esterification, etherification, oxidation), making it a valuable synthetic intermediate. Bulk quantities available; inquire for custom synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 76727-28-1
Cat. No. B1363963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-chromen-3-ylmethanol
CAS76727-28-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)CO
InChIInChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2
InChIKeyUPDSWAQIQZFOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1): A Chroman-Based Pharmacophore with Validated HIV-1 Integrase Binding


3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1), also referred to as chroman-3-ylmethanol or 3-hydroxymethylchromane, is a heterocyclic organic compound belonging to the chroman class [1]. It features a 3,4-dihydro-2H-1-benzopyran core substituted with a hydroxymethyl group at the 3-position, conferring a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol . The compound is recognized as a critical pharmacophore intermediate in medicinal chemistry, with validated binding to the HIV-1 integrase (IN) core domain as demonstrated by X-ray crystallography (PDB ID: 3VQ8) [2]. This structural evidence establishes a foundation for fragment-based drug discovery and selective molecular interactions.

Why Generic Chroman Analogs Cannot Substitute 3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1)


Generic substitution with simpler chroman derivatives (e.g., unsubstituted chroman, 3,4-dihydro-2H-chromen-3-one, or 2H-chromen-3-ylmethanol) is not scientifically justified due to quantifiable differences in physicochemical properties and binding specificity. The hydroxymethyl group at the 3-position of 3,4-dihydro-2H-chromen-3-ylmethanol introduces distinct hydrogen-bonding capacity (LogP ≈ 1.99, H-bond donor count = 1, Polar Surface Area = 29 Ų) that directly influences solubility, target engagement, and synthetic utility . Furthermore, crystallographic evidence confirms a specific binding pose within the HIV-1 integrase core domain [1], an interaction that cannot be replicated by structurally similar yet functionally divergent analogs. Procurement decisions must therefore prioritize this exact CAS registry to ensure experimental reproducibility and alignment with published structural and functional data.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1) Against Closest Analogs


Enhanced Boiling Point and Thermal Stability Relative to Unsubstituted Chroman

3,4-Dihydro-2H-chromen-3-ylmethanol exhibits a significantly higher boiling point (293.2 ± 9.0 °C at 760 mmHg) compared to unsubstituted chroman (214.7 °C at 760 mmHg) . This 78.5 °C difference, quantified under standard atmospheric pressure, arises from the introduction of the hydroxymethyl moiety, which increases molecular weight and introduces hydrogen-bonding capability . This thermal stability profile is critical for applications involving elevated-temperature reactions or purification by distillation.

Physicochemical property Thermal stability Process chemistry

Increased Polarity and Hydrogen-Bonding Capacity Compared to 2H-Chromen-3-ylmethanol

3,4-Dihydro-2H-chromen-3-ylmethanol demonstrates a higher calculated LogP (1.99) than its unsaturated analog 2H-chromen-3-ylmethanol (LogP ≈ 1.14) [1]. Additionally, it possesses a greater number of hydrogen-bond donors (1 vs. 1) and a polar surface area (PSA) of 29 Ų versus 29 Ų for the 2H analog. The saturated dihydro-chromene ring in the target compound alters conformational flexibility and electronic distribution, which may influence membrane permeability and target binding kinetics in medicinal chemistry applications.

Lipophilicity Solubility ADME prediction

Validated HIV-1 Integrase Core Domain Binding via X-Ray Crystallography

The (R)-enantiomer of 3,4-dihydro-2H-chromen-3-ylmethanol has been co-crystallized with the HIV-1 integrase (IN) core domain at 1.6 Å resolution (PDB ID: 3VQ8) [1]. This structure confirms a specific, well-defined binding pose within the active site, establishing the compound as a validated fragment hit for HIV-1 integrase inhibition. In contrast, unsubstituted chroman and 3,4-dihydro-2H-chromen-3-one lack analogous crystallographic evidence for this specific protein target [2]. The presence of the chiral hydroxymethyl group is critical for this interaction, as demonstrated by the solved structure.

Fragment-based drug discovery HIV-1 integrase Structural biology

Validated Application Scenarios for 3,4-Dihydro-2H-chromen-3-ylmethanol (CAS 76727-28-1) Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting HIV-1 Integrase

This compound serves as a structurally validated fragment hit for the HIV-1 integrase core domain, as confirmed by the 1.6 Å resolution co-crystal structure (PDB ID: 3VQ8). Researchers engaged in fragment-based lead discovery can utilize 3,4-dihydro-2H-chromen-3-ylmethanol to initiate structure-guided optimization campaigns aimed at improving binding affinity and selectivity. The defined binding pose provides a template for rational design of analogs with enhanced potency [1].

Synthesis of Chroman-Based Pharmacophores and Bioactive Molecules

The hydroxymethyl group at the 3-position offers a versatile synthetic handle for further functionalization, including esterification, etherification, and oxidation. The compound's enhanced thermal stability (boiling point 293.2 °C) relative to simpler chromans facilitates its use in reactions requiring elevated temperatures. It can be employed as a key intermediate in the synthesis of more complex chroman derivatives with potential antioxidant, anti-inflammatory, or other pharmacological activities .

Physicochemical Property Benchmarking and ADME Prediction Studies

The distinct LogP (~1.99), PSA (29 Ų), and hydrogen-bond donor/acceptor profile of 3,4-dihydro-2H-chromen-3-ylmethanol make it a useful reference compound for computational modeling and in vitro ADME studies. Its properties can be compared against unsaturated analogs (e.g., 2H-chromen-3-ylmethanol) to investigate the impact of ring saturation on membrane permeability and metabolic stability [2].

Enantioselective Synthesis and Chiral Resolution Studies

Given the presence of a chiral center at the 3-position, this compound is a valuable substrate for developing asymmetric synthetic methods or for lipase-catalyzed kinetic resolution. Published studies have demonstrated the use of related hydroxymethylchromanes in enantioselective transesterification, highlighting the relevance of this scaffold for generating enantiopure building blocks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-chromen-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.